REACTION_SMILES
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[CH2:12]([CH2:13][CH2:14][CH3:15])[NH2:16].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([n:7]1)[c:8](=[O:11])[nH:9][n:10]2>>[c:2]1([NH:16][CH2:12][CH2:13][CH2:14][CH3:15])[cH:3][cH:4][c:5]2[n:6]([n:7]1)[c:8](=[O:11])[nH:9][n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]nc2ccc(Cl)nn12
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Name
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Type
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product
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Smiles
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CCCCNc1ccc2n[nH]c(=O)n2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |